4-(3-Fluorophenyl)-4-oxobutyronitrile
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Overview
Description
4-(3-Fluorophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of a fluorophenyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(3-Fluorophenyl)-4-oxobutyric acid.
Reduction: 4-(3-Fluorophenyl)-4-aminobutyronitrile.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-4-oxobutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(3-Fluorophenyl)-4-aminobutyronitrile: Similar structure but with an amine group instead of a ketone.
3-Fluorobenzaldehyde: A precursor in the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 |
Source
|
Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-71-8 |
Source
|
Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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